REACTION_CXSMILES
|
C(OC([CH:6]1[C:11](=[O:12])[CH2:10][CH2:9][N:8]([CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:7]1=[O:19])=O)C.O>[N+](C)([O-])=O>[CH:13]1([N:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:6][C:7]2=[O:19])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1
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Name
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1-Cyclohexyl-2,4-dioxo-piperidine-3-carboxylic acid ethyl ester
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Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(N(CCC1=O)C1CCCCC1)=O
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
CUSTOM
|
Details
|
A sample was recrystallised from toluene
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)N1C(CC(CC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |